2-Fluoro-4-iodopyrimidine
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Overview
Description
2-Fluoro-4-iodopyrimidine is a heterocyclic aromatic compound that contains both fluorine and iodine atoms attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely recognized for their role in biological systems, particularly as components of nucleic acids
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, such as protein kinases, leading to changes in the function of these proteins .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their interaction with protein kinases .
Result of Action
The inhibition of protein kinases by pyrimidine derivatives can lead to changes in cell growth, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 2-fluoropyrimidine. This can be achieved by reacting 2-fluoropyrimidine with iodine and a suitable oxidizing agent, such as silver oxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, the reaction with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The fluorine and iodine atoms can participate in oxidation and reduction reactions, altering the electronic properties of the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are typical conditions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-4-iodopyrimidine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Fluoro-4-iodopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-5-iodopyridine: Another fluorinated iodopyridine with the iodine atom at a different position.
2,4,5-Trifluoro-6-iodopyrimidine: A more heavily fluorinated pyrimidine with different reactivity and properties.
Uniqueness: 2-Fluoro-4-iodopyrimidine is unique due to the specific positioning of the fluorine and iodine atoms on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXLKLFXILYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806392-49-3 |
Source
|
Record name | 2-fluoro-4-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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